

ABBV-4083: Application Notes and Protocols for Oral Formulation in Research

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Compound of Interest

Compound Name: ABBV-4083

Cat. No.: B3324188

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Introduction

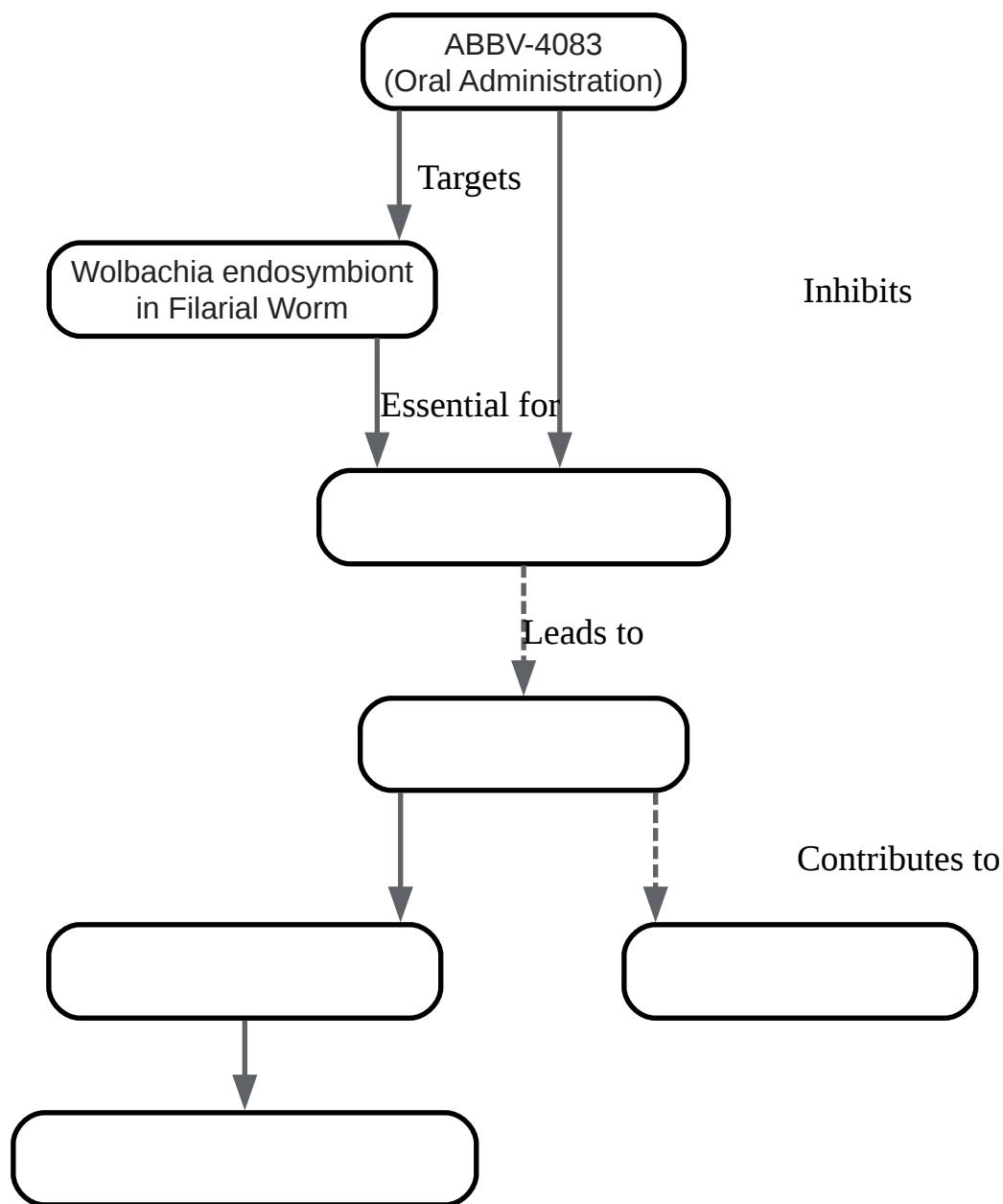
ABBV-4083, also known as flubentylosin, is a semi-synthetic analog of the macrolide antibiotic tylosin A. It was developed as a potential treatment for filarial diseases such as onchocerciasis ("river blindness") and lymphatic filariasis ("elephantiasis"). These diseases are caused by parasitic worms that harbor an endosymbiotic bacterium, *Wolbachia*. This bacterium is crucial for the worms' fertility and survival. **ABBV-4083** was designed as an orally administered drug that selectively targets and eliminates *Wolbachia*, thereby sterilizing and eventually killing the adult worms (macrofilaricidal effect).[1][2][3] This "slow-kill" mechanism is considered advantageous as it may reduce the risk of adverse reactions associated with the rapid death of worms.[1]

While showing a favorable safety profile in preclinical and Phase I human trials, the development of **ABBV-4083** was halted due to unfavorable efficacy results in a Phase II clinical study.[4] Nevertheless, the data and protocols from its development provide valuable insights for researchers in parasitology and drug development.

Mechanism of Action

ABBV-4083 is a bacteriostatic inhibitor of protein synthesis in *Wolbachia*. It is believed to interact with the 50S ribosomal subunit of the bacterium, thereby disrupting its ability to produce essential proteins. This leads to the depletion of the *Wolbachia* population within the

filarial worm. The loss of these essential symbionts renders the female worms sterile, blocking the production of new microfilariae, and ultimately shortens the lifespan of the adult worms.



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Mechanism of action for **ABBV-4083**.

Data Presentation

Preclinical Efficacy in Animal Models

ABBV-4083 demonstrated superior activity against Wolbachia compared to the previous standard, doxycycline, in various animal models. Efficacy was measured by the depletion of Wolbachia and the resulting blockage of worm embryogenesis and reduction in microfilariae.

Animal Model	Species	Dose	Dosing Regimen	Key Outcomes	Reference
Jird	Litomosoides sigmodontis	150 mg/kg PO	Once daily for 14 days	>90% Wolbachia depletion, blocked embryogenesis, and clearance of microfilaremia.	
Jird	L. sigmodontis	50 mg/kg PO	Once daily for 14 days	99.8% Wolbachia reduction.	
Jird	L. sigmodontis	25 mg/kg PO	Once daily for 14 days	98.4% Wolbachia reduction.	
Mouse	Brugia malayi, L. sigmodontis	Not specified	1-2 week course	>90% Wolbachia depletion, blocked embryogenesis, and depletion of microfilarial loads.	
Cattle	Onchocerca ochengi	Not specified	1-2 week course	>90% Wolbachia depletion.	

Phase I Clinical Trial Pharmacokinetics (Healthy Volunteers)

A first-in-human, three-part study was conducted to assess the safety, tolerability, and pharmacokinetics of orally administered **ABBV-4083**.

Study Part	Population	Dose	Key Pharmacokinetic Parameters	Reference
Part 1: Single Ascending Dose	36 healthy adults	40, 100, 200, 400, or 1000 mg	Tmax: 1-2 hours. Half-life: < 4 hours at doses ≤ 400 mg. Cmax and AUC increased more than dose-proportionally.	
Part 2: Food Effect	12 healthy adults	1000 mg	Minimal effect of food on exposure parameters.	
Part 3: Multiple Ascending Dose	30 healthy adults	100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days	Similar exposure after multiple dose administration compared to single dose.	

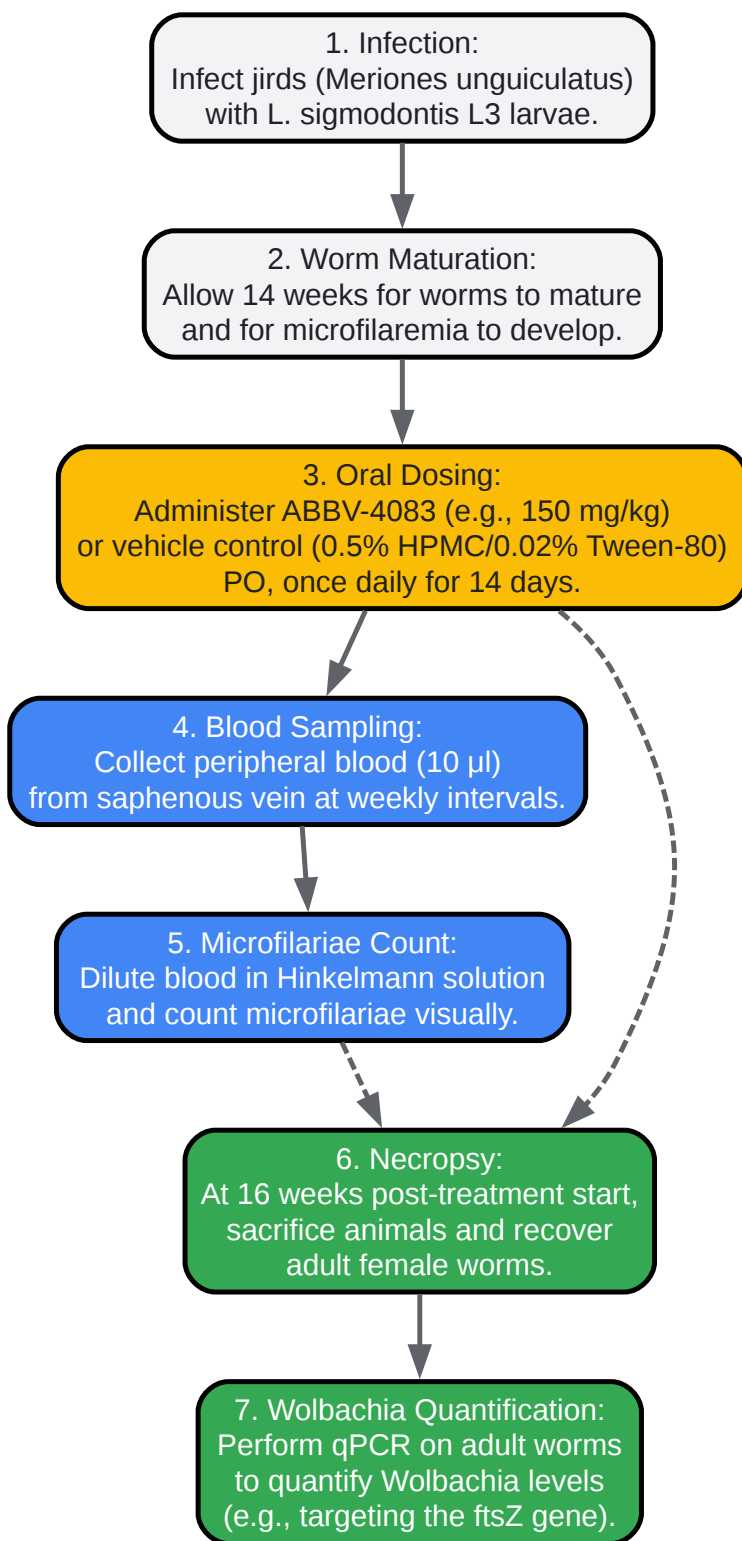
Phase I Clinical Trial Safety (Healthy Volunteers)

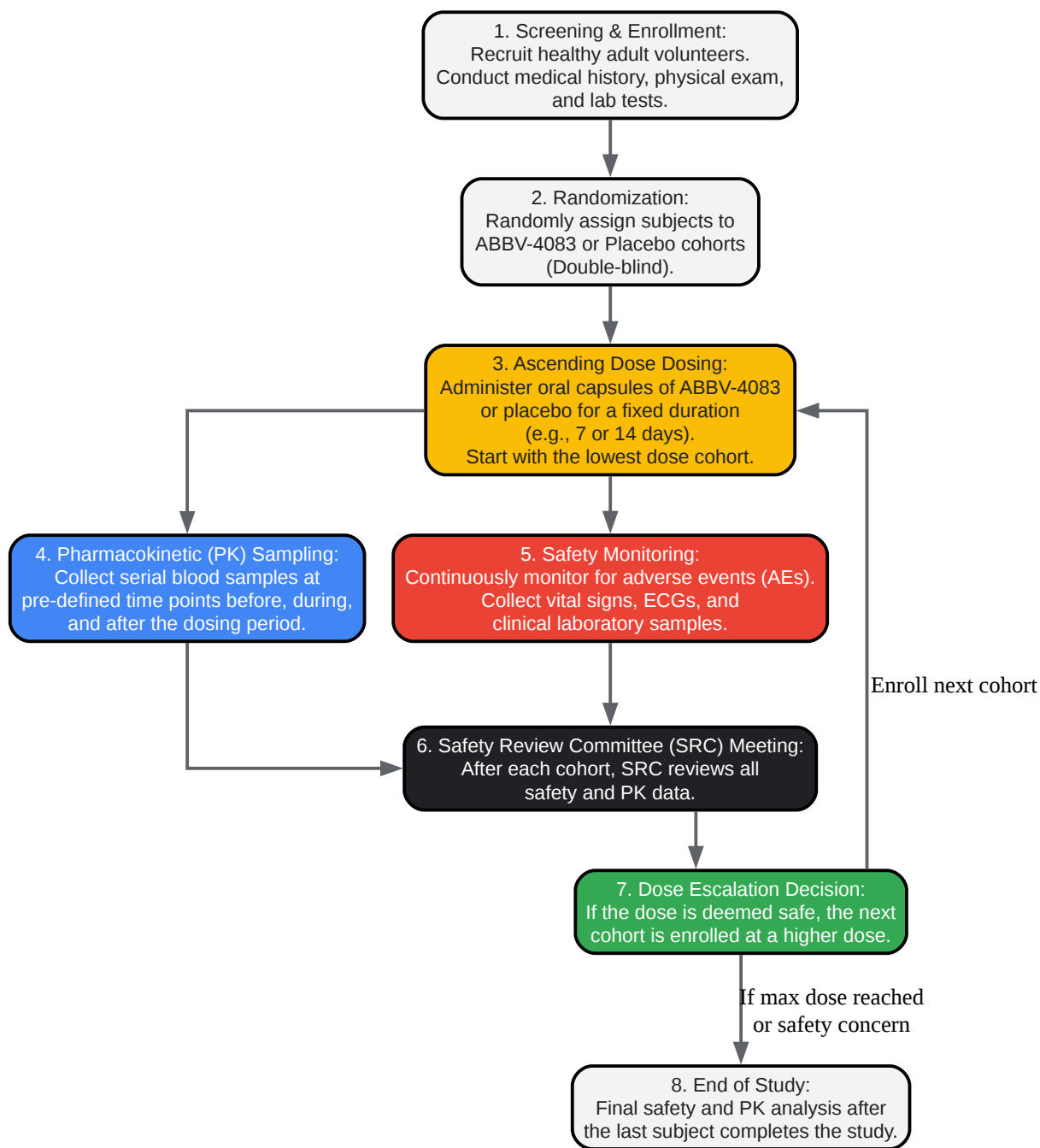
Dose Group	Most Frequent Adverse Events	Notable Safety Findings	Reference
Single and Multiple Doses	Nausea (10%), Headache (8%)	Two subjects at a single 1000 mg dose experienced reversible, asymptomatic Grade 2 or 4 elevations in ALT and AST (liver enzymes) with no increase in bilirubin. The maximum tolerated dose was determined to be 400 mg for 14 days.	

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in the Jird Model (*L. sigmodontis*)

This protocol is based on the methodology described in preclinical studies to evaluate the anti-Wolbachia efficacy of orally administered compounds.





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